Product packaging for Feruloyl arabinobiose(Cat. No.:CAS No. 152040-94-3)

Feruloyl arabinobiose

Cat. No.: B1672607
CAS No.: 152040-94-3
M. Wt: 458.4 g/mol
InChI Key: HXNNAMNAGKCHPV-JWIFHMNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Feruloyl arabinobiose (CAS 152040-94-3) is a bioactive chemical compound naturally extracted from the cell walls of spinach cells . It belongs to a class of compounds known as feruloylated arabinoxylan oligosaccharides, which have gained significant attention in biomedical and pharmaceutical research due to their prebiotic, antioxidant, and potential anticancer properties . Main Applications and Research Value In research settings, this compound is of high interest for its potent antioxidant activity, which allows it to neutralize free radicals and help protect cells from oxidative stress, a factor in chronic diseases . Studies on related feruloylated arabinoxylans suggest potential applications in the development of colon-targeted drug delivery systems. Their structure allows them to resist digestion in the upper gastrointestinal tract and remain active in the colon, where they can be fermented by the local microbiota . This makes them promising candidates for delivering therapeutic agents for the treatment of conditions like colon cancer. Furthermore, the compound's prebiotic properties support the selective growth of beneficial gut bacteria, such as Lactobacillus and Bifidobacterium , which are capable of releasing ferulic acid from the arabinose backbone . Key Research Areas - Antioxidant Studies: Investigation into neutralizing free radicals and protecting against oxidative injury in cell and animal models . - Cancer Research: Exploration of antitumor and immunomodulatory activities, particularly in the context of colon cancer . - Prebiotic & Gut Health: Research on modulating the gut microbiome and promoting the growth of probiotic bacteria . - Drug Delivery Systems: Utilization in the design of gels and matrices for controlled release of drugs and probiotics targeted to the colon . Structural Insights The compound features a disaccharide structure where ferulic acid is ester-linked to an arabinobiose moiety. This structural configuration is key to its bioactivity and its role as a substrate for ferulic acid esterase (FAE) enzymes, which cleave the ester bond to release ferulic acid . The correlations between its specific structural features, such as the degree of polymerization and ferulic acid content, and its antioxidative efficacy are a key focus of ongoing research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O12 B1672607 Feruloyl arabinobiose CAS No. 152040-94-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152040-94-3

Molecular Formula

C20H26O12

Molecular Weight

458.4 g/mol

IUPAC Name

[(2R,3R,4S,5S)-4-hydroxy-5-(hydroxymethyl)-2-[(2S,3S,4R)-2,3,4-trihydroxy-5-oxopentoxy]oxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C20H26O12/c1-29-14-6-10(2-4-11(14)23)3-5-16(26)32-19-18(28)15(8-22)31-20(19)30-9-13(25)17(27)12(24)7-21/h2-7,12-13,15,17-20,22-25,27-28H,8-9H2,1H3/b5-3+/t12-,13-,15-,17+,18-,19+,20+/m0/s1

InChI Key

HXNNAMNAGKCHPV-JWIFHMNOSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(OC2OCC(C(C(C=O)O)O)O)CO)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2[C@H]([C@@H](O[C@H]2OC[C@@H]([C@@H]([C@H](C=O)O)O)O)CO)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(OC2OCC(C(C(C=O)O)O)O)CO)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

feruloyl arabinobiose
O-(2-O-trans-feruloyl-alpha-L-arabinofuranosyl)-(1-5)-L-arabinose

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Feruloyl Arabinobiose Formation

Feruloyl Transferase Enzymes and Their Role

The enzymatic esterification of ferulic acid to arabinose residues is a critical step in the formation of Feruloyl arabinobiose (B12086412). This process is catalyzed by a specific class of enzymes known as feruloyl transferases, which play a pivotal role in decorating plant cell wall polysaccharides.

Identification of Candidate Genes (e.g., BAHD Acyltransferases)

The enzymes responsible for incorporating ferulic acid and p-coumaric acid into grass cell walls are primarily members of the "BAHD" acyl-CoA acyltransferase family. nih.gov This large enzyme family is named after the first four activities described for its members: BEAT (benzylalcohol O-acetyltransferase), AHCT (anthocyanin O-hydroxycinnamoyltransferase), HCBT (anthranilate N-hydroxycinnamoyl/benzoyltransferase), and DAT (deacetylvindoline 4-O-acetyltransferase). nih.gov

Researchers have identified candidate genes for the feruloylation of glucuronoarabinoxylan (GAX) by searching for genes that are highly expressed in grasses, where feruloylation is abundant, but have lower expression and different protein sequences in dicots, where it is absent. nih.govfrontiersin.org This bioinformatic approach pinpointed a specific subclade of BAHD genes as likely candidates for this function. nih.govfrontiersin.org

Subsequent genetic studies have provided strong evidence for the role of these candidate genes. For instance, the silencing of a single BAHD gene, SvBAHD01, in the model grass Setaria viridis resulted in a substantial and stable decrease of approximately 60% in arabinoxylan (AX) feruloylation in the stems across multiple generations. osti.gov Similarly, silencing the orthologous gene in Brachypodium distachyon (BdBAHD01) also led to a decrease in feruloylation, although to a lesser extent, potentially due to functional redundancy with other genes. osti.gov These findings confirm that specific members of the BAHD acyltransferase family are key enzymes in the feruloylation of arabinoxylan. osti.gov

Table 1: Candidate BAHD Acyltransferase Genes for Arabinoxylan Feruloylation
GeneOrganismExperimental ApproachKey FindingReference
SvBAHD01Setaria viridisRNA interference (RNAi) silencing~60% decrease in arabinoxylan feruloylation in stems. osti.gov
BdBAHD01Brachypodium distachyonRNA interference (RNAi) silencingModerate decrease in feruloylation, suggesting functional redundancy. osti.gov
Mitchell subcladeGrasses (general)BioinformaticsIdentified a grass-specific clade of BAHD genes as candidates for GAX feruloylation. nih.govfrontiersin.org

Suberin Feruloyl Transferases as Model Systems

Suberin is a complex, lipophilic polymer found in certain plant cell walls, and like arabinoxylan in grasses, it incorporates ferulate. nih.gov The study of enzymes involved in suberin biosynthesis provides a valuable model for understanding feruloylation mechanisms in general. BAHD acyltransferases have been identified as the enzymes responsible for attaching ferulate to the aliphatic components of suberin. nih.govresearchgate.net

In Arabidopsis thaliana, the gene AT5G41040, which encodes an Aliphatic Suberin Feruloyl Transferase (ASFT), was shown to be essential for incorporating ferulate into suberin. researchgate.net Knockout mutants for this gene showed an almost complete elimination of ester-linked ferulate in the suberin of seeds and a significant reduction in roots. nih.govresearchgate.net Similarly, in potato (Solanum tuberosum), a gene encoding a fatty omega-hydroxyacid/fatty alcohol hydroxycinnamoyl transferase (FHT) was identified. nih.gov Down-regulation of this gene via RNAi resulted in a dramatic decrease in ferulate esters in both suberin and its associated waxes. nih.gov

These studies on suberin feruloyl transferases are significant because they demonstrate that BAHD enzymes catalyze the transfer of ferulic acid from feruloyl-CoA to hydroxyl groups on different types of molecules—aliphatic chains in the case of suberin. nih.govnih.govoup.com This confirms the general catalytic function of this enzyme class and provides a robust genetic and biochemical framework for investigating the analogous process of arabinose feruloylation. The characterization of these enzymes proves the role of BAHD feruloyl transferases in the biosynthesis of ferulate esters. nih.gov

Specificity Towards Arabinose as an Acyl Acceptor

In grasses, ferulic acid is specifically attached via an ester linkage to the O-5 position of α-L-arabinofuranose (Araf) residues, which are side chains on the arabinoxylan backbone. mdpi.com This high degree of regioselectivity implies that the feruloyl transferase enzymes possess a precise specificity for the arabinose acceptor molecule.

The enzymatic synthesis of feruloylated arabinose oligosaccharides has been demonstrated. An enzyme activity isolated from rice, named feruloyl-CoA:arabinoxylan-trisaccharide O-hydroxycinnamoyl transferase, was shown to catalyze the transfer of ferulic acid from feruloyl-CoA to an arabinoxylan trisaccharide. mdpi.comresearchgate.net Furthermore, the chemoenzymatic synthesis of O-[5-O-(trans-feruloyl)-alpha-L-arabinofuranosyl]-(1-->5)-L-arabinofuranose—a specific feruloyl arabinobiose isomer—has been achieved, highlighting the feasibility of this specific chemical linkage. nih.gov

While the exact mechanism of substrate recognition is still being elucidated, one hypothesis suggests that feruloylation may occur on a nucleotide sugar precursor, UDP-arabinofuranose (UDP-Araf), within the cytosol. nih.gov The resulting feruloylated UDP-Araf would then be transported into the Golgi apparatus and incorporated into the growing arabinoxylan chain. nih.gov This model would place the specificity on an enzyme that recognizes UDP-Araf as its acceptor substrate. Regardless of the precise mechanism, the consistent observation of ferulate at the O-5 position of arabinose in grass cell walls points to a highly specific enzymatic process. mdpi.comnih.gov

Precursor Supply and Metabolic Flux in this compound Synthesis

Feruloyl-CoA Metabolism

The activated acyl donor for the feruloylation reaction is feruloyl-coenzyme A (feruloyl-CoA). researchgate.net This high-energy thioester is a key intermediate in the phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of phenolic compounds in plants, including lignin (B12514952) monomers and flavonoids. The synthesis of feruloyl-CoA is catalyzed by 4-coumarate:CoA ligase (4CL), which activates ferulic acid in an ATP-dependent reaction.

Feruloyl-CoA serves as the donor substrate for the BAHD acyltransferases that catalyze the esterification of both arabinoxylans and suberin aliphatics. nih.govoup.com The activity of feruloyl transferases that utilize feruloyl-CoA as the acyl donor has been demonstrated in extracts from various plants. oup.com The central role of feruloyl-CoA means that the metabolic flux through the phenylpropanoid pathway directly influences the pool of activated ferulate available for cell wall modification. nih.gov For example, downregulation of a suberin feruloyl transferase can lead to a redirection of the feruloyl-CoA flux, potentially affecting the profile of other soluble phenolic compounds. nih.gov

L-Arabinose Availability

The acyl acceptor, L-arabinose, is a major component of the hemicellulose fraction of grass cell walls, where it exists primarily as single-unit side chains attached to a β-(1,4)-linked xylan (B1165943) backbone, forming arabinoxylan. mdpi.comnih.gov The availability of L-arabinose for feruloylation is therefore intrinsically linked to the biosynthesis of the arabinoxylan polysaccharide itself.

The synthesis of arabinoxylan occurs in the Golgi apparatus. It involves the action of xylan synthases to create the backbone and various glycosyltransferases (GTs) to add the arabinose and glucuronic acid side chains. Specifically, xylan arabinosyltransferases (XATs), members of the GT61 family, are involved in transferring arabinose from a nucleotide sugar donor (UDP-L-arabinofuranose) to the xylan backbone. mdpi.com

For feruloylation to occur on the completed polysaccharide, the arabinoxylan must be synthesized first, making the expression and activity of these GTs a prerequisite. Alternatively, if feruloylation occurs on the UDP-Araf precursor as suggested by some models, the key factor becomes the cytosolic pool of UDP-Araf, which is synthesized from UDP-arabinopyranose by a mutase. nih.gov In either scenario, the metabolic pathways that produce and allocate arabinose units are fundamental to the synthesis of this compound.

Table 2: Key Compounds in this compound Biosynthesis
Compound NameAbbreviationRole in Biosynthesis
Feruloyl-coenzyme AFeruloyl-CoAAcyl donor for feruloyl transferase enzymes
L-ArabinoseAraAcyl acceptor; a component of arabinoxylan
Uridine diphosphate (B83284) arabinofuranoseUDP-ArafPrecursor for arabinose incorporation into arabinoxylan; potential acyl acceptor
p-Coumaric acidpCARelated hydroxycinnamic acid also found in cell walls
GlucuronoarabinoxylanGAXPolysaccharide backbone to which feruloylated arabinose is attached

Enzymatic and Microbial Degradation of Feruloyl Arabinobiose

Feruloyl Esterases (FAEs) in Deferuloylation

Feruloyl esterases (FAEs) (EC 3.1.1.73) are a class of carboxylic acid esterases that catalyze the hydrolysis of the ester bond between hydroxycinnamic acids, such as ferulic acid, and the arabinose residues of arabinoxylan. nih.govmdpi.com This action is crucial for separating polysaccharide chains from each other and from lignin (B12514952), thereby increasing the accessibility of the plant cell wall to other degrading enzymes. nih.govfrontiersin.org FAEs are produced by a wide range of microorganisms, including fungi and bacteria, as part of a complex of enzymes required for the complete hydrolysis of xylan (B1165943). nih.gov

FAEs are a diverse group of enzymes, and an initial classification system categorized them into four types (A, B, C, and D) based on their substrate specificity towards synthetic methyl hydroxycinnamate esters and their ability to release diferulic acids (di-FAs). nih.govmdpi.com This classification is also supported by amino acid sequence similarities. nih.gov

Type A FAEs : These enzymes show a preference for methyl ferulate (MFA) and methyl sinapate (MSA), and are also active towards methyl p-coumarate (MpCA) and diferulates. mdpi.com They are, however, not active on methyl caffeate (MCA). mdpi.commdpi.com

Type B FAEs : These enzymes are active on all tested synthetic substrates except for methyl sinapate (MSA). mdpi.com They are unable to release ferulic acid dehydrodimers from substrates. mdpi.com

Type C and D FAEs : Both Type C and D FAEs demonstrate activity towards all four common synthetic methyl ester substrates (MFA, MpCA, MCA, and MSA). mdpi.com

This classification provides a framework for selecting appropriate FAEs for specific biotechnological applications, such as biomass processing and the production of fine chemicals. creative-enzymes.com

FAE TypeActivity on Methyl Ferulate (MFA)Activity on Methyl p-Coumarate (MpCA)Activity on Methyl Caffeate (MCA)Activity on Methyl Sinapate (MSA)Ability to Release Diferulic Acids
Type A YesYesNoYesYes
Type B YesYesYesNoNo
Type C YesYesYesYesNo
Type D YesYesYesYesYes

Table 1: Substrate Specificity of Different FAE Types based on model methyl esters. mdpi.commdpi.com

In plant cell walls, particularly in grasses, ferulic acid is predominantly ester-linked to the C5 hydroxyl group of L-arabinofuranosyl residues, which are side chains of the xylan backbone. nih.govdtu.dk FAEs catalyze the specific cleavage of this 5-O-ester bond, releasing ferulic acid and the arabinoxylan polysaccharide. nih.govdtu.dk Some FAEs also exhibit specificity for 2-O-feruloylated arabinofuranosyl residues. nih.gov The ability to hydrolyze these specific ester linkages is fundamental to the role of FAEs in biomass degradation. The degradation of a synthetic model compound, methyl 5-O-(E)-feruloyl-alpha-L-arabinofuranoside (FA-Ara), by microbial FAEs has been demonstrated, confirming their action on this specific linkage. epa.gov The efficiency of this hydrolysis can be influenced by the complexity of the substrate; some FAEs that are highly active on simple synthetic substrates may not be as effective in releasing ferulic acid or diferulic acids from complex, highly substituted natural arabinoxylans. dtu.dk

While most research has focused on microbial FAEs, plants also possess endogenous FAEs whose physiological functions are being elucidated. Feruloylation of cell wall polysaccharides contributes significantly to the structural integrity and recalcitrance of the cell wall by forming cross-links between polysaccharide chains and between polysaccharides and lignin. nih.govmdpi.com These cross-links are thought to control the rate of cell wall extension and therefore play a role in plant growth. nih.gov Plant FAEs are believed to regulate the level of cell wall feruloylation by catalyzing the cleavage of these ferulate esters. nih.gov This "deferuloylation" is a component of cell wall remodeling, a process essential for cell growth, differentiation, and tissue development. nih.gov By modifying the cross-linking of arabinoxylans, plant FAEs can alter the physicochemical properties of the cell wall, influencing processes like cell-to-cell adhesion and wall assembly. mdpi.compsu.edu Targeted expression of a fungal FAE in the apoplast of plants has been shown to directly disrupt these ester bonds, leading to reduced feruloylation and increased cell wall degradability. nih.govmdpi.com

The activity of plant FAEs appears to be regulated during different stages of development and in response to environmental cues. In maize, FAE activity has been shown to correlate with the levels of ester-linked ferulic acid in various tissues during seedling development, suggesting a role in controlling cell wall structure as the plant grows. nih.gov Furthermore, FAE activity can be modulated by abiotic stress. For instance, maize seedlings exposed to osmotic stress exhibited a 50% increase in FAE activity in their roots. nih.gov This suggests that FAE-catalyzed reactions are an important part of the plant's response to environmental challenges, possibly by modifying cell wall flexibility and structure to adapt to stress conditions. nih.gov The regulation of FAEs is crucial for maintaining a balance between cell wall rigidity and the plasticity required for growth and adaptation. psu.edu

Glycoside Hydrolases Affecting Arabinobiose (B12086412) Moieties

Following the removal of ferulic acid by FAEs, the remaining arabinose sugar moieties on the polysaccharide backbone are cleaved by various glycoside hydrolases (GHs). Specifically, α-L-arabinofuranosidases (EC 3.2.1.55) are a diverse group of enzymes that hydrolyze the α-1,2, α-1,3, and α-1,5-arabinofuranosidic linkages, removing terminal arabinofuranosyl residues from polysaccharides like arabinoxylan and arabinan (B1173331). mdpi.com These enzymes are classified into several GH families based on sequence similarity, including GH43, GH51, and GH62. mdpi.com

Enzymes within these families exhibit different substrate and positional specificities. For example, some α-L-arabinofuranosidases act only on singly substituted xylose residues, while others can remove arabinose from doubly substituted residues. mdpi.com GH51 family enzymes, for instance, are known to hydrolyze the glycosidic bonds of L-arabinofuranoside side chains in hemicelluloses and are classified as retaining enzymes. cazypedia.org Other families, like GH39, contain enzymes with polyspecific activity on rare arabinosyl substrates, capable of releasing disaccharides such as β-1,2-arabinobiose. nih.gov The concerted action of these various glycoside hydrolases is essential for the complete breakdown of the arabinose components of the hemicellulose side chains, ultimately releasing arabinose for microbial metabolism.

Alpha-L-Arabinofuranosidases (e.g., GH3, GH43, GH51, GH54, GH62 Families)

Alpha-L-arabinofuranosidases (ABFs) are a group of glycoside hydrolases that play a crucial role in the debranching of arabinose-containing polysaccharides. frontiersin.org These enzymes specifically catalyze the hydrolysis of α-1,2-, α-1,3-, and α-1,5-L-arabinofuranosidic linkages, releasing L-arabinose from substrates like arabinoxylans and arabinans. nih.govsemanticscholar.orgmdpi.com The removal of these arabinose side chains is a vital step, as it enhances the accessibility of the main polysaccharide backbone to other degrading enzymes. frontiersin.org

ABFs are classified into several glycoside hydrolase (GH) families based on their amino acid sequences, including GH3, GH43, GH51, GH54, and GH62. frontiersin.orgnih.gov Enzymes within these families can exhibit different substrate specificities and modes of action. nih.gov For instance, some ABFs act on monosubstituted xylose residues, while others can cleave arabinose from doubly substituted units. frontiersin.org

GH FamilyGeneral Function/Specificity Relevant to Arabinose Moieties
GH3 Often exhibit β-xylosidase activity but can include α-L-arabinofuranosidases. nih.gov
GH43 A large and diverse family containing ABFs with varying specificities for arabinoxylan and arabinan. mdpi.com Some are specific for cleaving arabinose from monosubstituted xylose (AXH-m), while others target doubly substituted xylose (AXH-d3). frontiersin.orgmdpi.com
GH51 Typically non-specific α-L-arabinofuranosidases that liberate arabinose from a wide range of substrates, including arabinoxylan and arabinan. semanticscholar.orgmdpi.com They can cleave α-1,2, α-1,3, and α-1,5 linkages. archive.org
GH54 These ABFs often act synergistically with xylanases to break down arabinoxylan by removing arabinose side chains. researchgate.net
GH62 Contains ABFs found in fungi and bacteria that are involved in debranching arabinoxylan. frontiersin.org

Impact of Feruloylation on Arabinofuranosidase Activity

The presence of a feruloyl group esterified to the arabinose residue significantly impacts the activity of many α-L-arabinofuranosidases. This feruloylation can sterically hinder the enzyme, preventing it from accessing and cleaving the arabinofuranosidic bond. nih.gov Consequently, many arabinofuranosidases are unable to remove feruloylated arabinose from a polysaccharide backbone. nih.gov This resistance to enzymatic degradation highlights the importance of feruloylation in maintaining the structural integrity of the plant cell wall. nih.gov The cross-linking of polysaccharide chains through ferulate dimers further enhances this recalcitrance, limiting the rate of enzymatic hydrolysis. usda.govdtu.dkdtu.dk

Concerted Action of FAEs and Arabinofuranosidases

To overcome the challenge posed by feruloylation, microorganisms employ a synergistic enzymatic strategy. Feruloyl esterases (FAEs) work in concert with α-L-arabinofuranosidases to efficiently degrade feruloylated substrates. nih.govresearchgate.net FAEs are responsible for cleaving the ester bond between ferulic acid and the arabinose sugar. dtu.dk The removal of the ferulic acid moiety by FAEs exposes the arabinofuranosyl residue, making it accessible to the action of ABFs. researchgate.netnih.gov The subsequent removal of the arabinose by ABFs further exposes the main polysaccharide chain for degradation by other enzymes like xylanases. researchgate.netresearchgate.net This synergistic interaction is crucial for the complete breakdown of complex, cross-linked plant cell wall materials. nih.govfrontiersin.org For example, the release of ferulic acid from wheat bran by a feruloyl esterase was significantly enhanced when a xylanase was also present, demonstrating this cooperative effect. researchgate.net

Microbial Metabolism of Feruloyl Arabinobiose

The complex polysaccharides from dietary fiber, including structures containing this compound, are not digested in the upper gastrointestinal tract and reach the colon. Here, they are metabolized by the resident gut microbiota. mdpi.com

Role of Microbial Feruloyl Esterases

The degradation of feruloylated compounds by the gut microbiota is dependent on the production of microbial feruloyl esterases (FAEs). nih.gov These enzymes are essential for breaking the ester linkage between ferulic acid and the arabinose moiety, releasing free ferulic acid. mdpi.comresearchgate.net The ability to produce FAEs is distributed among various gut bacteria, including species from the phylum Bacteroidetes. nih.gov The action of these esterases is a critical first step, making the polysaccharide portion of the molecule more accessible to other microbial glycoside hydrolases for further degradation. nih.govfrontiersin.org The release of ferulic acid itself is also significant, as this phenolic compound is known to have antioxidant properties. nih.gov

Modulation of Gut Microbiota Composition and Function

The degradation of this compound and larger feruloylated arabinoxylans (FAX) by gut microbes leads to significant modulation of the composition and function of the intestinal microbiota. This prebiotic effect is attributed to both the carbohydrate moiety and the released ferulic acid (FA), which selectively stimulate the growth of beneficial bacteria and influence the production of key microbial metabolites like short-chain fatty acids (SCFAs). nih.govdtu.dk

The complex structure of feruloylated polysaccharides makes them resistant to digestion by human enzymes, allowing them to reach the colon intact. nih.gov In the colon, specific gut bacteria equipped with specialized enzymes, such as feruloyl esterases (FAEs), can cleave the ester bond, releasing ferulic acid and making the arabinoxylan backbone available for fermentation. dtu.dkresearchgate.netnih.gov This process of degradation and fermentation drives shifts in the microbial ecosystem.

Impact on Microbial Populations

Research has shown that the presence and structure of feruloylation on arabinoxylans play a crucial role in determining which bacterial species thrive. nih.gov Different Bacteroides species, for instance, may be responsible for the utilization of arabinoxylans from different sources, such as rice versus corn. nih.govdntb.gov.ua The removal of ferulic acid can alter the fermentation pattern and shift the microbiota. frontiersin.org

One study found that the removal of ferulic acid from rice bran arabinoxylan led to a significant decrease in Faecalibacterium prausnitzii, a well-known butyrate-producing bacterium with anti-inflammatory properties. nih.govresearchgate.net Conversely, deferuloylation of corn bran arabinoxylan resulted in a decrease in Bacteroides ovatus and an increase in Blautia, another butyrate (B1204436) producer. nih.govresearchgate.net These findings highlight that the effect of feruloylation is dependent on the underlying polysaccharide structure. nih.govresearchgate.net

Soluble feruloylated arabinoxylans have been demonstrated in vitro to modulate human gut microbiota communities. dtu.dk The degree of feruloylation appears to be a key factor, with highly feruloylated structures potentially promoting the growth of beneficial bacteria. dtu.dk For example, the fermentation of feruloylated arabinoxylan oligosaccharides has been shown to promote the growth of beneficial bacteria. frontiersin.org Furthermore, ferulic acid itself, when released, can influence the microbial composition. Studies in animal models have shown that dietary ferulic acid can alter the intestinal microbiota at the genus level. frontiersin.org

The degradation of these complex carbohydrates is often carried out by primary degraders, such as species from the phylum Bacteroidetes, which are known to possess polysaccharide-utilization loci (PULs) — clusters of genes that orchestrate the breakdown of complex carbohydrates. nih.gov For instance, Bacteroides intestinalis can degrade complex arabinoxylans, releasing ferulic acid in the process. nih.govmdpi.com

Table 1: Effects of Feruloylated Arabinoxylans on Gut Microbiota Composition

Substrate Key Microbial Changes Source
Feruloylated Rice Bran Arabinoxylan (RAX) Promotes higher levels of Faecalibacterium prausnitzii compared to its deferuloylated form. nih.govresearchgate.net
Feruloylated Corn Bran Arabinoxylan (CAX) Feruloylation supports Bacteroides ovatus; its removal increases Blautia. nih.govresearchgate.net
Feruloylated Arabinoxylan Oligosaccharides (AXOS) Promotes the growth of beneficial bacteria. frontiersin.org

Influence on Microbial Function and Metabolite Production

The microbial fermentation of this compound and related compounds significantly impacts the functional output of the gut microbiota, most notably the production of SCFAs such as acetate, propionate, and butyrate. nih.gov These metabolites are crucial for host health, serving as an energy source for colonocytes, regulating intestinal barrier function, and possessing immunomodulatory properties. nih.gov

Feruloylation has a significant effect on butyrate production. nih.govdntb.gov.ua As mentioned, the fermentation of feruloylated rice bran arabinoxylan was associated with higher levels of Faecalibacterium prausnitzii and subsequently, more butyrate compared to its non-feruloylated counterpart. nih.govresearchgate.net The released ferulic acid and the remaining carbohydrate structure are fermented to produce SCFAs, which play a critical role in improving the intestinal barrier and immune functions. nih.gov Butyrate, in particular, has been shown to stimulate the production of mucins, which are essential components of the protective mucus layer in the gut. nih.gov

The degradation of feruloylated compounds and the subsequent release of ferulic acid can also enhance the host's immune response. mdpi.com Ferulic acid released by Bacteroides intestinalis has been shown to exert anti-inflammatory activity and enhance the Th1-type immune response in mice. mdpi.com This modulation of the immune system is partly mediated by the production of cytokines like interleukin-10 and transforming growth factor β1. mdpi.com

Table 2: Impact of Feruloylated Arabinoxylan Fermentation on Gut Microbiota Function

Substrate Feature Effect on Microbial Function Key Findings Source
Feruloylation (on Rice Bran AX) Increased Butyrate Production Associated with a higher abundance of Faecalibacterium prausnitzii. nih.govresearchgate.net
Feruloylation (General) SCFA Production Fermentation of feruloylated arabinoxylans leads to the production of acetate, propionate, and butyrate. nih.gov
Released Ferulic Acid Immune Modulation Enhances Th1-type immune response; exerts anti-inflammatory activity. mdpi.com

Methodologies for Research and Analysis of Feruloyl Arabinobiose

Spectroscopic and Chromatographic Characterization

Once isolated, the precise chemical structure of feruloyl arabinobiose (B12086412) must be confirmed. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of feruloylated oligosaccharides. nih.gov Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact, non-volatile molecules like feruloyl arabinobiose.

In ESI-MS analysis, a full scan reveals the molecular ion, typically as a sodium adduct [M+Na]⁺ in positive ion mode. nih.gov For this compound, this corresponds to a specific mass-to-charge ratio (m/z) that confirms the presence of one feruloyl group attached to an arabinobiose disaccharide.

To gain deeper structural insight, tandem mass spectrometry (ESI-MSn) is employed. nih.govnih.gov In an MSn experiment, the parent molecular ion is isolated and fragmented through collision-induced dissociation. The resulting fragment ions provide information about the molecule's structure. For example, the fragmentation pattern can confirm the loss of the feruloyl group and show characteristic cleavages of the sugar rings, which helps to determine where the feruloyl group is attached to the arabinobiose backbone. nih.govresearchgate.net This technique has been successfully used to confirm the structure of chemoenzymatically synthesized feruloylated arabino-oligosaccharides. nih.govnih.gov

Table 2: ESI-MS Data for a Representative Mono-feruloylated Arabinobiose
CompoundMolecular FormulaExpected MassObserved Ion [M+Na]⁺ (m/z)Key Fragment Ions (MS²)
This compoundC₂₀H₂₆O₁₁442.15 g/mol465Loss of feruloyl group, cleavage of glycosidic bond, sugar ring fragments nih.gov

While mass spectrometry provides information on mass and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the detailed three-dimensional structure of a molecule. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments are used. nih.gov

¹H NMR provides information on the number and environment of protons in the molecule, while ¹³C NMR does the same for carbon atoms. The chemical shifts of specific protons and carbons in the arabinose rings can be significantly altered upon esterification with a feruloyl group, allowing for the precise determination of the attachment point (e.g., at the O-2 or O-5 position of an arabinofuranose unit). nih.gov

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), correlate directly bonded protons and carbons, aiding in the assignment of signals. nih.gov Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the linkage between the feruloyl group's carbonyl carbon and a specific proton on the sugar ring, as well as confirming the glycosidic linkage between the two arabinose units. Together, these NMR techniques provide an unambiguous structural characterization of the isolated this compound. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of feruloylated compounds. nih.gov Specifically, reversed-phase HPLC (RP-HPLC) is frequently employed for the separation and quantification of phenolic compounds like ferulic acid, which is a key component of this compound. nih.gov This method is valuable for determining the amount of ferulic acid released by enzymatic hydrolysis, providing a measure of feruloyl esterase activity.

The principle of RP-HPLC involves a non-polar stationary phase (commonly a C18 column) and a polar mobile phase. nih.gov Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column. For the analysis of ferulic acid and its esters, a gradient elution is often used, typically involving a mixture of an aqueous solvent (like water with a small percentage of an acid, such as acetic acid, to ensure the phenolic acid is in its protonated form) and an organic solvent like acetonitrile (B52724) or methanol. nih.govmyfoodresearch.com

Detection is commonly achieved using a UV-Vis or a photodiode array (PDA) detector. myfoodresearch.com Ferulic acid has a characteristic UV absorbance, allowing for its specific detection and quantification against a standard curve. nih.gov The high purity of a sample can be confirmed by the presence of a single dominant peak in the HPLC chromatogram. researcher.life This technique's robustness and reliability make it an essential tool for quality control and quantitative analysis in research involving this compound. nih.gov

Table 1: Typical HPLC Parameters for Ferulic Acid Analysis

Parameter Specification Source
Column Reversed–phase C-18 nih.gov
Mobile Phase Acetonitrile and 10% acetic acid (20:80 v/v) nih.gov
Flow Rate 1.0 ml/min nih.gov
Detection UV at 272 nm or 320 nm myfoodresearch.comnih.gov
Injection Volume 20 μL myfoodresearch.com

| Column Temperature | 28°C | myfoodresearch.com |

Gas Chromatography (GC) for Sugar Analysis

Gas Chromatography (GC) is a powerful technique for the detailed analysis of the carbohydrate components of molecules like this compound, specifically the arabinose dimer. Since sugars are non-volatile, a crucial derivatization step is required prior to GC analysis to convert them into volatile compounds. nih.govoiv.int A common method is trimethylsilylation, which converts the hydroxyl groups of the sugars into trimethylsilyl (B98337) (TMS) ethers. oiv.int

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (like helium) through a capillary column. nih.gov The separation is based on the different boiling points and interactions of the analytes with the stationary phase of the column. mdpi.com As the separated compounds elute from the column, they are detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). mdpi.com

GC-MS is particularly advantageous as it provides not only quantitative data but also qualitative information based on the mass spectrum of the analyte, which can confirm the identity of the sugars (e.g., arabinose, xylose) present in the sample after hydrolysis from the parent compound. nih.govresearchgate.net This method is highly sensitive and selective, making it ideal for determining the precise monosaccharide composition of the arabinobiose moiety. nih.gov

Table 2: Example GC-MS Parameters for Derivatized Sugar Analysis

Parameter Specification Source
Column DB-5MS (30 m x 0.25 mm x 0.25 µm) nih.gov
Carrier Gas Helium at 1 mL/min nih.gov
Injector Temperature 290°C nih.gov
Oven Program Initial 70°C, ramp to 310°C nih.gov
Derivatization Oximation followed by silylation (e.g., with MSTFA) nih.gov

| Detection | Mass Spectrometry (Scan mode 40–510 amu) | nih.gov |

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a superior method for the direct analysis of carbohydrates, including oligosaccharides like arabinobiose, without the need for derivatization. chromatographytoday.comresearchgate.net This technique leverages the weakly acidic nature of carbohydrates, which can be ionized to oxyanions at high pH. creative-biolabs.com

Separation occurs on a strong anion-exchange stationary phase using a high-pH aqueous eluent, often sodium hydroxide. chromatographytoday.com A gradient of increasing salt concentration (e.g., sodium acetate) is typically used to elute more tightly bound carbohydrates, allowing for high-resolution separation of complex mixtures of mono-, oligo-, and polysaccharides in a single run. chromatographytoday.com

The detection method, Pulsed Amperometric Detection (PAD), is highly sensitive and specific for carbohydrates. nih.gov It involves applying a series of electric potentials at a gold electrode, which oxidizes the carbohydrates, generating a measurable current. creative-biolabs.com This allows for detection at very low concentrations, down to subpicomole levels. creative-biolabs.com HPAEC-PAD is widely recognized for its high sensitivity, specificity, and resolution in carbohydrate analysis, making it an ideal tool for characterizing the arabinobiose portion of this compound. researchgate.net

Enzymatic Assay Development and Kinetics

The study of this compound often involves enzymes, particularly feruloyl esterases (FAEs), which cleave the ester bond linking ferulic acid to the arabinobiose sugar chain. mdpi.com Developing assays to measure the activity of these enzymes and determine their kinetic properties is crucial for understanding their function and potential applications.

Quantification of FAE Activity

The activity of a feruloyl esterase (FAE) on a substrate like this compound is quantified by measuring the rate of product formation. The most direct method is to measure the release of ferulic acid. This can be accomplished using HPLC, as described in section 6.2.3, by quantifying the ferulic acid peak that appears over time in the reaction mixture. mdpi.com

Alternatively, simpler spectrophotometric assays using model substrates are common for routine FAE activity measurements. Substrates like p-nitrophenyl ferulate (pNPF) or other p-nitrophenyl esters can be used. researchgate.netd-nb.info The enzymatic hydrolysis of these substrates releases p-nitrophenol, which, under alkaline conditions, forms a yellow-colored p-nitrophenolate ion that can be quantified by measuring the absorbance at approximately 410 nm. d-nb.info

Another approach involves measuring the release of reducing sugars if the FAE is used in conjunction with xylanases that degrade the polysaccharide backbone to which the ferulic acid is attached. nih.gov The total amount of reducing sugars released can be determined using the dinitrosalicylic acid (DNS) method, which involves a colorimetric reaction measured at 540 nm. d-nb.info One unit of FAE activity is typically defined as the amount of enzyme required to release 1 µmol of ferulic acid (or p-nitrophenol) per minute under specified conditions of temperature and pH. nih.gov

Table 3: Common Methods for Quantifying FAE Activity

Method Principle Substrate Example Detection Source
HPLC Measures the increase in free ferulic acid concentration. Ethyl ferulate, this compound UV Detector mdpi.com
Spectrophotometry Measures the release of a chromogenic product. p-Nitrophenyl acetate, p-Nitrophenyl ferulate Spectrophotometer (410 nm) d-nb.info

| DNS Method | Measures reducing sugars released by synergistic enzymes. | Wheat Arabinoxylan | Spectrophotometer (540 nm) | d-nb.info |

Determination of Kinetic Parameters (Kₘ, Vₘₐₓ)

To characterize the efficiency and substrate affinity of a feruloyl esterase, its kinetic parameters, the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), are determined. This involves measuring the initial reaction rate at various concentrations of the substrate (e.g., this compound or a model substrate like methyl ferulate). researchgate.net

The initial rates are plotted against the substrate concentrations, and the resulting data are fitted to the Michaelis-Menten equation using non-linear regression analysis. tarosdiscovery.com

Kₘ (Michaelis constant): This parameter represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for the substrate; a lower Kₘ value indicates a higher affinity. tarosdiscovery.com

Vₘₐₓ (Maximum velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.

From these values, the catalytic efficiency of the enzyme (k꜀ₐₜ/Kₘ) can be calculated, which provides a measure of how efficiently the enzyme converts a substrate into product. tarosdiscovery.com Comparing the kinetic parameters for different substrates allows for the determination of the enzyme's substrate specificity. researchgate.net

Table 4: Example Kinetic Parameters of FAEs on Various Substrates

Substrate Kₘ (mM) Vₘₐₓ (µmol/min/mg) Source
Ethyl Ferulate 0.15 120.5 researchgate.net
Methyl Ferulate 0.23 105.3 researchgate.net
Methyl Sinapate 0.09 85.2 researchgate.net

Advanced Research Perspectives and Applications in Plant Science and Biotechnology

Engineering Plant Cell Walls for Enhanced Feruloylation or Deferuloylation

The strategic manipulation of ferulic acid esterification in plant cell walls is a major goal for improving the industrial utility of biomass. This involves two main approaches: increasing feruloylation to enhance certain properties like drought resistance or creating novel cross-links, and decreasing it (deferuloylation) to reduce biomass recalcitrance for easier processing.

Genetic Manipulation of FAEs and Feruloyl Transferases

Genetic engineering offers precise tools to alter the feruloylation status of plant cell walls by targeting the enzymes responsible for adding or removing feruloyl groups. mdpi.comosti.govpsu.edu

Deferuloylation via Feruloyl Esterases (FAEs): One of the most explored strategies is the heterologous expression of microbial Feruloyl Esterases (FAEs) in plants. mdpi.com These enzymes cleave the ester bond between ferulic acid and arabinose residues on arabinoxylans. nih.gov For instance, expressing FAEs from fungi like Aspergillus niger in plants such as Festuca, maize, Arabidopsis, and Brachypodium has successfully reduced the content of both monomeric and dimeric ferulates in the cell wall. mdpi.comnih.govnih.gov This post-synthetic modification of the cell wall effectively reduces the density of polysaccharide cross-linking. nih.gov

Manipulation via Feruloyl Transferases: The enzymes responsible for attaching ferulic acid to arabinoxylans in grasses are believed to be members of the BAHD family of acyl-CoA transferases. mdpi.comnih.gov Identifying and manipulating the specific genes that encode these putative arabinoxylan feruloyl transferases (AFTs) is a key strategy to control the extent of feruloylation. nih.govnih.gov

Down-regulation/Silencing: Studies in rice, Setaria viridis, and sugarcane have shown that silencing or down-regulating specific BAHD acyltransferase genes leads to a significant decrease in cell wall ferulates. mdpi.comnih.gov

Over-expression: Conversely, over-expressing certain transcription factors, like ZmMYB167 in maize, has been shown to increase the levels of cell wall ferulic acid by up to 38%. mdpi.com

These genetic strategies provide a powerful means to tailor the molecular architecture of the plant cell wall for specific applications.

Implications for Biomass Recalcitrance and Biofuel Production

Biomass recalcitrance—the natural resistance of plant cell walls to enzymatic deconstruction—is a major hurdle in the cost-effective production of second-generation biofuels. researchgate.net Ferulic acid cross-linking is a key contributor to this recalcitrance. mdpi.comresearchgate.net It creates a dense, covalently linked network of polysaccharides and lignin (B12514952), which physically impedes the access of hydrolytic enzymes to cellulose (B213188) and hemicellulose. researchgate.net

By genetically engineering plants for reduced feruloylation, researchers have made significant strides in overcoming this challenge.

Increased Saccharification: Plants engineered with fungal FAEs or with silenced feruloyl transferase genes consistently show increased cell wall degradability. mdpi.comnih.gov For example, silencing a BAHD acyltransferase in Setaria viridis increased biomass saccharification efficiency by 40%–60%. mdpi.com Similarly, Arabidopsis plants expressing a fungal FAE showed increased saccharification after acid pretreatment. nih.gov

Reduced Lignin Cross-Linking: Ferulates act as nucleation sites for lignification and form covalent bridges between hemicellulose and lignin. nih.govresearchgate.net Reducing feruloylation disrupts these lignin-carbohydrate complexes, further decreasing recalcitrance. researchgate.net

This research demonstrates that targeting feruloylation is a highly effective strategy to design bioenergy crops with cell walls that are more amenable to industrial processing for biofuel production.

Table 1: Effects of Genetic Manipulation on Feruloylation and Biomass Digestibility
Plant SpeciesGenetic StrategyTarget Gene/EnzymeObserved Effect on FeruloylationImpact on Biomass Saccharification/DigestibilityReference
Setaria viridisRNAi SilencingSvBAHD01 (acyltransferase)~60% decrease in ferulates40-60% increase mdpi.com
SugarcaneRNAi SilencingSacBAHD01 (acyltransferase)30-50% decrease in ferulates~24% increase mdpi.com
MaizeOver-expressionZmMYB167 (transcription factor)Up to 38% increase in ferulatesUp to 20% reduction mdpi.com
Arabidopsis thalianaHeterologous ExpressionAnFAE (fungal feruloyl esterase)Significant reductionIncreased after acid pretreatment nih.gov
Brachypodium distachyonHeterologous ExpressionAnFAE (fungal feruloyl esterase)Reduction in monomeric and dimeric FAIncreased cell wall degradability nih.gov

Functional Characterization of Novel Feruloyl Arabinobiose (B12086412) Derivatives

Beyond modifying their presence in the plant cell wall, researchers are actively synthesizing novel feruloyl arabinobiose derivatives to explore their unique functional properties. These efforts often involve chemoenzymatic approaches, using purified FAEs to catalyze the transfer of ferulic acid to specific sugar molecules.

A key achievement in this area is the regioselective chemoenzymatic synthesis of O-[5-O-(trans-feruloyl)-α-L-arabinofuranosyl]-(1→5)-L-arabinofuranose, a specific this compound molecule. nih.govresearchgate.net This process allows for the creation of a defined chemical structure for detailed functional analysis. Studies have investigated how reaction parameters such as solvent composition, substrate concentration, and enzyme levels affect the rate and yield of synthesis. nih.gov

The functional properties of these and related feruloylated oligosaccharides are of significant interest for their potential health benefits:

Antioxidant Activity: The ferulic acid moiety confers potent antioxidant properties, which can protect against oxidative damage. researchgate.netmdpi.com

Prebiotic Effects: Feruloylated oligosaccharides have been shown to stimulate the growth of beneficial gut bacteria, such as Bifidobacterium. researchgate.netnih.gov

Modulation of Gut Microbiota: The degree of feruloylation can influence how arabinoxylans are fermented by gut microbiota, affecting the production of short-chain fatty acids (SCFAs) like butyrate (B1204436), which is important for colon health. nih.gov

The development of synthetic substrates like 4-nitrophenyl 5-O-trans-feruloyl-α-L-arabinofuranoside has also provided valuable tools for differentiating FAEs based on their specificities, aiding in the selection of the right enzymes for targeted synthesis. nih.gov Furthermore, some enzymes have been discovered to possess dual functionality, acting as both an arabinoxylanase and a feruloyl esterase, which could be harnessed for novel biocatalytic applications. nih.govresearchgate.net

Q & A

Q. What explains the reduced anti-mycobacterial activity of this compound compared to free ferulic acid?

  • Answer : Assess bioavailability using MIC assays (e.g., 25 µg mL⁻¹ for D-arabinose ferulate vs. lower MICs for free FA). Consider steric hindrance from the arabinobiose moiety limiting membrane penetration .

Methodological Notes

  • Chromatographic Standards : Always include α-(1,5)-arabinobiose and feruloylated galactobiose controls to avoid misidentification .
  • Enzyme Purification : For kinetic studies, use size-exclusion chromatography to isolate enzymes free of contaminating esterases or hydrolases .
  • Statistical Rigor : Report means ± SD with ≤3 significant figures, and define statistical significance thresholds (e.g., p < 0.05) per journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.